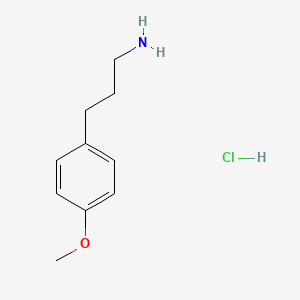

3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGONQJCJBQOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388692 | |

| Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36397-51-0 | |

| Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)propan-1-amine hydrochloride (CAS RN: 36397-51-0), a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and analytical characterization, underpinned by established scientific principles.

Introduction and Chemical Identity

This compound is the salt form of the primary amine 3-(4-methoxyphenyl)propan-1-amine. The presence of a methoxy-substituted phenyl ring and a primary amine function imparts a unique combination of properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Properties

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This conversion from the free base, which is a liquid at room temperature, to a solid salt enhances its stability and ease of handling.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 36397-51-0 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| Molecular Weight | 201.69 g/mol | [2] |

| Appearance | White crystalline solid (predicted) | [3] |

| Free Base CAS Number | 36397-23-6 | [4] |

| Free Base Molecular Formula | C₁₀H₁₅NO | |

| Free Base Molecular Weight | 165.24 g/mol | |

| Free Base Form | Liquid | |

| Free Base Storage | Keep in dark place, inert atmosphere, room temperature |

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the synthesis of the free amine followed by its conversion to the hydrochloride salt.

Synthesis of 3-(4-Methoxyphenyl)propan-1-amine (Free Base)

A common and effective method for the synthesis of the free amine is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide. This transformation can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 3-(4-methoxyphenyl)propanamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a soxhlet extractor containing 3-(4-methoxyphenyl)propanamide, and a nitrogen inlet, add lithium aluminum hydride and anhydrous tetrahydrofuran.

-

Reaction Execution: The mixture is heated to reflux, allowing the THF to cycle through the soxhlet extractor, gradually introducing the amide into the reaction flask. The reaction is typically refluxed for several hours to ensure complete reduction.

-

Work-up: After cooling the reaction mixture in an ice bath, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to yield 3-(4-methoxyphenyl)propan-1-amine as a colorless oil.

Diagram 1: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

Caption: Reduction of the amide to the primary amine.

Formation of the Hydrochloride Salt

The purified free amine can be converted to its hydrochloride salt to improve its stability and handling characteristics. This is achieved by reacting the amine with hydrogen chloride.

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve the purified 3-(4-methoxyphenyl)propan-1-amine in a suitable solvent, such as methanol or diethyl ether, and cool the solution in an ice bath.[3]

-

Acidification: Bubble dry hydrogen chloride gas through the cooled solution or add a solution of HCl in an anhydrous solvent (e.g., ethereal HCl) dropwise with stirring.[3]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dried under vacuum.

-

Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[3]

Caption: A typical workflow for the quality control of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-methoxyphenyl)propan-1-amine and its hydrochloride salt.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: The free base should be stored under an inert atmosphere in a cool, dark place. The hydrochloride salt should be stored in a tightly sealed container in a dry environment.

The free base is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the field of drug development. This guide has provided a detailed overview of its chemical properties, a reliable synthetic pathway, and a framework for its analytical characterization and quality control. Adherence to the described protocols and safety measures will ensure the effective and safe utilization of this compound in research and development endeavors.

References

-

Organic Syntheses Procedure. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

-

University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL - DISTRIBUTED PHARMACEUTICAL ANALYSIS LABORATORY (DPAL). [Link]

-

Ascendex Scientific, LLC. (n.d.). 3-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

-

Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). National Institutes of Health. [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

-

Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

-

Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

This technical guide provides a detailed, multi-faceted analytical strategy for the definitive structure elucidation of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. Our approach ensures a self-validating system where data from orthogonal techniques converge to build an unassailable structural proof.

Introduction: The Compound and the Imperative for Rigorous Elucidation

3-(4-Methoxyphenyl)propan-1-amine, and its hydrochloride salt, is a key building block in synthetic organic chemistry. It serves as a crucial intermediate in the development of various pharmaceutical compounds, particularly those targeting neurological pathways.[1] Its molecular architecture, featuring a substituted aromatic ring, a flexible propyl chain, and a primary amine, makes it a versatile scaffold for creating molecules with potential therapeutic properties.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous confirmation of its structure and purity is not merely an academic exercise. It is a fundamental requirement for regulatory compliance, ensuring the safety and efficacy of the final drug product, and guaranteeing the reproducibility of scientific research. This guide details the integrated analytical workflow required to achieve this certainty.

The Analytical Keystone: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergistic integration of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms the basis of our confidence. Our workflow is built upon three pillars: Spectroscopic Analysis, Chromatographic Separation, and Mass Analysis.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Rationale: For this compound, ¹H NMR will map the proton environments, confirming the substitution pattern of the aromatic ring and the structure of the propyl chain. ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments like COSY and HSQC will then be used to definitively link these proton and carbon skeletons together.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the compound, assuming a standard solvent like DMSO-d₆, which is suitable for hydrochloride salts.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification |

| -OCH₃ | ~3.75 (s, 3H) | ~55.0 | Singlet, deshielded by oxygen. Typical for aryl methyl ethers. |

| Ar-H (ortho to OCH₃) | ~6.85 (d, 2H) | ~114.0 | Shielded by the electron-donating methoxy group. |

| Ar-H (meta to OCH₃) | ~7.15 (d, 2H) | ~129.5 | Less shielded protons on the aromatic ring. |

| Ar-C -CH₂ | Ar-C -O | ~132.0, ~157.5 | Quaternary carbons, identified by their lack of signal in a DEPT-135 experiment. |

| Ar-CH₂ -CH₂ | ~2.55 (t, 2H) | ~30.5 | Benzylic position, deshielded by the aromatic ring. |

| CH₂-CH₂ -CH₂ | ~1.80 (m, 2H) | ~28.0 | Aliphatic methylene group, split by adjacent methylenes. |

| CH₂ -NH₃⁺ | ~2.85 (t, 2H) | ~38.0 | Deshielded by the adjacent positively charged nitrogen. |

| -NH₃ ⁺ | ~8.10 (br s, 3H) | - | Broad signal due to quadrupolar relaxation and exchange; integrates to 3 protons. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the hydrochloride salt and its residual water peak does not obscure key signals.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the following spectra on a 400 MHz (or higher) spectrometer:

-

Standard ¹H NMR spectrum.

-

Proton-decoupled ¹³C NMR spectrum.

-

DEPT-135 experiment to differentiate CH, CH₂, and CH₃ carbons.

-

2D ¹H-¹H COSY to establish proton-proton couplings within the propyl chain.

-

2D ¹H-¹³C HSQC to correlate protons directly to the carbons they are attached to.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm.

Caption: Key ¹H-¹H COSY correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Rationale: For our target molecule, FTIR will confirm the presence of the primary amine hydrochloride, the aromatic ring, the C-O ether linkage, and the aliphatic chain. The spectrum provides a unique "fingerprint" that can be used for identification.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200-2800 (broad) | N-H Stretch | Primary Amine Salt (-NH₃⁺) | A very broad and strong absorption, characteristic of an amine salt, often obscuring C-H stretches. |

| 3050-3010 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| 2960-2850 | C-H Stretch | Aliphatic C-H | Indicates the propyl chain. |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring | Two distinct bands confirm the aromatic core. |

| ~1580 | N-H Bend | Primary Amine Salt (-NH₃⁺) | Asymmetric bending of the -NH₃⁺ group. |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether | Strong band indicating the C-O bond of the methoxy group.[2] |

| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Ring | Helps confirm the para-substitution pattern on the aromatic ring. |

References for general IR regions of amines and aromatic compounds:[2][3][4]

Experimental Protocol: FTIR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply consistent pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Rationale: Electrospray Ionization (ESI) is an ideal technique for the hydrochloride salt, as it is a "soft" ionization method that will readily generate the protonated molecular ion of the free base, [M+H]⁺. This directly confirms the molecular formula. The fragmentation pattern observed in MS/MS experiments can then be used to verify the connectivity of the molecule. The molecular formula of the free base is C₁₀H₁₅NO, with a monoisotopic mass of 165.1154 Da.[5]

Predicted Mass Spectrum Data (ESI-MS)

-

Parent Ion: A strong signal at m/z 166.1227, corresponding to the [M+H]⁺ ion of the free base (C₁₀H₁₅NO + H⁺).[5]

-

Key Fragments (MS/MS of m/z 166):

-

m/z 150: Loss of ammonia (NH₃) from the parent ion.

-

m/z 121: Benzylic cleavage to form the stable 4-methoxybenzyl cation. This is a highly characteristic fragment.

-

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or a methanol/water mixture.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected onto a C18 HPLC column for separation prior to analysis.

-

MS Acquisition (Positive Ion Mode):

-

Full Scan: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

MS/MS (Tandem MS): Isolate the parent ion at m/z 166.1 and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main component from any impurities, allowing for their detection and quantification.

Rationale: A robust reverse-phase HPLC (RP-HPLC) method is necessary to confirm that the sample is a single, pure compound. The presence of additional peaks would indicate impurities, such as unreacted starting materials, byproducts from the synthesis (e.g., isomers or related substances), or degradation products.[6]

Protocol: Reverse-Phase HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 225 nm (where the methoxyphenyl chromophore absorbs).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Data Interpretation: A pure sample will exhibit a single major peak. The area percentage of this peak should be reported (e.g., >99.5%). Any peaks above the reporting threshold (e.g., 0.05%) should be investigated.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is confirmed by the compelling agreement of data from orthogonal analytical techniques.

-

NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity.

-

FTIR spectroscopy confirms the presence of all key functional groups.

-

Mass spectrometry verifies the molecular weight and provides corroborating fragmentation evidence.

-

HPLC analysis establishes the purity of the compound.

When the predicted data from each of these experiments aligns perfectly with the experimental results, the structure can be assigned with the highest degree of scientific confidence. This rigorous, self-validating approach is essential for ensuring quality and consistency in research and drug development.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Li, G., Zhou, L., & Li, Y. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 25(8), 1251–1254. Available at: [Link]

-

Li, G. (2005). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Amine infrared spectra. Available at: [Link]

-

Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. Available at: [Link]

-

Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Available at: [Link]

-

PubChemLite. (n.d.). 3-(4-methoxyphenyl)propan-1-amine (C10H15NO). Available at: [Link]

- Supplementary Information from a scientific article.

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1945-1956. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Available at: [Link]

Sources

- 1. 3-(4-Methoxyphenyl)propan-1-amine [myskinrecipes.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 5. PubChemLite - 3-(4-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine (CAS Number: 36397-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propan-1-amine, registered under CAS number 36397-23-6, is an aromatic amine of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a methoxy-substituted phenyl ring connected to a propyl amine chain, makes it a versatile building block for the development of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, established analytical methodologies for its characterization, a detailed synthesis protocol, and essential safety and handling information. The insights provided herein are intended to support researchers in leveraging this compound for novel drug discovery and development endeavors. In medicinal chemistry, the methoxyphenyl group can be crucial for enhancing the binding affinity of a molecule to specific biological targets.[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)propan-1-amine is presented in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 36397-23-6 | |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Appearance | Colorless oil | [2] |

| Boiling Point | 266 °C at 760 mmHg | [1] |

| Storage Temperature | Room temperature, away from light, stored in an inert gas | [1] |

Structural Elucidation and Quality Control: Analytical Methodologies

Accurate characterization of 3-(4-Methoxyphenyl)propan-1-amine is critical for its use in research and development. The following section details established analytical techniques for its structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of aromatic amines and separating them from potential impurities.[3][4] For 3-(4-Methoxyphenyl)propan-1-amine, a C18 column is effective, and the mobile phase composition can be optimized to achieve good resolution.[5]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and a McIlvaine buffer solution can be used.[3] Alternatively, a gradient elution with acetonitrile and water (with a formic acid modifier for MS compatibility) can be employed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 235 nm.[6]

-

Sample Preparation: Dissolve a known concentration of the amine in the mobile phase.

-

Injection Volume: 10-20 µL.

-

Analysis: The retention time of the main peak corresponding to 3-(4-Methoxyphenyl)propan-1-amine is used for identification, and the peak area is used for quantification of purity.

Causality behind Experimental Choices: The C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the moderately polar aromatic amine. The use of a buffered mobile phase or an acid modifier helps to ensure consistent ionization of the amine, leading to sharp and reproducible peaks. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like aromatic amines.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for amine analysis, such as a DB-35 MS (30 m x 0.25 mm x 0.25 µm).[6]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: A split/splitless injector is typically used.

-

Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Sample Preparation: The sample can be injected directly if sufficiently volatile, or derivatized to improve its chromatographic properties.

Causality behind Experimental Choices: The choice of a mid-polarity column like a DB-35 MS provides a good balance for separating the aromatic amine from potential impurities. The temperature program is designed to ensure good separation of components with different boiling points. Mass spectrometry provides definitive identification based on the compound's unique fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural confirmation of 3-(4-Methoxyphenyl)propan-1-amine.

¹H NMR Spectral Interpretation

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the para-substituted benzene ring.[7]

-

Methoxy Group: A sharp singlet at around δ 3.7-3.8 ppm, integrating to three protons.[8]

-

Propyl Chain:

-

A triplet corresponding to the two protons on the carbon adjacent to the amine group (C1).

-

A multiplet for the two protons on the central carbon of the propyl chain (C2).

-

A triplet for the two protons on the carbon attached to the phenyl ring (C3).

-

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amine group, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectral Interpretation

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with two signals for the quaternary carbons and two for the protonated carbons.[9] The carbon attached to the methoxy group will be the most downfield.

-

Methoxy Carbon: A signal around δ 55 ppm.[8]

-

Propyl Chain Carbons: Three distinct signals in the aliphatic region corresponding to the three carbons of the propyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Characteristic FTIR Absorption Bands

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

-

C-N Stretching: A band in the region of 1250-1020 cm⁻¹ for aliphatic amines.

-

Aromatic C=C Bending: Peaks in the fingerprint region.

Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

A common and effective method for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide.[2]

Experimental Protocol: Synthesis via Amide Reduction

-

Reaction Setup: In a flask equipped with a reflux condenser and a Soxhlet extractor, place lithium aluminum hydride (LiAlH₄) and anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Place 3-(4-methoxyphenyl)propanamide in the thimble of the Soxhlet extractor.

-

Reaction: Reflux the mixture for several hours to allow for the gradual extraction and reduction of the amide.

-

Quenching: After cooling the reaction mixture, carefully and slowly add water to quench the excess LiAlH₄.

-

Workup: Add aqueous sodium hydroxide solution, followed by water. Filter the resulting mixture and concentrate the filtrate.

-

Purification: The crude product can be purified by distillation to yield the final product as a colorless oil.[2]

Causality behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The use of a Soxhlet extractor allows for the controlled addition of the solid amide to the reaction mixture, which can be important for managing the exothermic nature of the reduction. The aqueous workup is designed to neutralize the reaction and precipitate the aluminum salts, allowing for their easy removal by filtration.

Applications in Drug Development

3-(4-Methoxyphenyl)propan-1-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is particularly valuable in the creation of compounds targeting neurological disorders, especially those involving the serotonin and dopamine pathways.[1] It is used in the development of molecules with potential antidepressant and anxiolytic properties.[1]

Safety and Handling

As with all aromatic amines, 3-(4-Methoxyphenyl)propan-1-amine should be handled with appropriate safety precautions.

General Safety Guidelines

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[11]

Diagrams

Figure 1: Chemical Structure of 3-(4-Methoxyphenyl)propan-1-amine

Figure 2: Synthesis Workflow

References

-

Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

-

3-(4-Methoxyphenyl)propan-1-amine. MySkinRecipes. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. R Discovery. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

-

Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

-

Chemical Safety Guide, 5th Ed. ORS. [Link]

-

Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. [Link]

-

SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

-

Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

Determination of aromatic amines in environmental water samples by deep eutectic solvent-based dispersive liquid-liquid microextraction followed by HPLC-UV. Arabian Journal of Chemistry. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. prepchem.com [prepchem.com]

- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Determination of aromatic amines in environmental water samples by deep eutectic solvent-based dispersive liquid-liquid microextraction followed by HPLC-UV - Arabian Journal of Chemistry [arabjchem.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: From Empirical Observation to Predictive Understanding

Deconstructing the Solute: Physicochemical Insights into 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

To predict how a solute will behave, we must first understand its intrinsic properties. The structure of this compound offers several clues.

-

The Parent Amine: The free base, 3-(4-Methoxyphenyl)propan-1-amine, is a primary amine with a methoxy-substituted aromatic ring and a propyl chain.[1] This structure presents a duality: a polar amine group capable of hydrogen bonding and a largely nonpolar aromatic and aliphatic backbone. The predicted pKa of the conjugate acid is around 9.45, indicating it is a moderately strong base.

-

The Hydrochloride Salt: The formation of the hydrochloride salt by reacting the basic amine with hydrochloric acid is a common strategy in pharmaceuticals to enhance aqueous solubility.[2] This process converts the neutral amine into a positively charged ammonium ion, paired with a chloride anion (R-NH3+Cl-). This ionic character drastically alters its solubility profile compared to the free base.

The key takeaway is a molecule with a distinct polar, ionic head (the ammonium hydrochloride group) and a significant nonpolar tail (the methoxyphenylpropyl group). This amphiphilic nature is central to its solubility behavior.

Anticipating Solubility: A Qualitative Framework

Based on the "like dissolves like" principle, we can form initial hypotheses about the solubility of this compound in various organic solvent classes.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol, Water) | High | These solvents can engage in hydrogen bonding with both the ammonium proton and the chloride anion, and their high polarity effectively solvates the ionic pair. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents have high dipole moments and can solvate the cation, but lack the ability to donate hydrogen bonds to the anion, which may limit solubility compared to protic solvents.[3] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Very Low | The high energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals interactions with these solvents. While some amine hydrochlorides with very large lipophilic parts can show some solubility in nonpolar solvents, it is generally expected to be poor.[4] |

| Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate) | Low to Moderate | Solubility will be a delicate balance between the solvent's ability to interact with the ionic and nonpolar parts of the molecule. |

This qualitative assessment provides a starting point for experimental design.

The Cornerstone of Solubility Determination: The Shake-Flask Method

For obtaining definitive, thermodynamic solubility data, the saturation shake-flask method remains the gold standard for its reliability and direct measurement of equilibrium.[5][6][7]

Workflow for Thermodynamic Solubility Determination

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

<_>

This guide provides a comprehensive analysis of the spectral data for 3-(4-methoxyphenyl)propan-1-amine hydrochloride, a crucial molecule in pharmaceutical research and development. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and elucidation of its structural features. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction to this compound

This compound is a primary amine salt with a molecular formula of C10H16ClNO. Its structure consists of a p-methoxyphenyl group attached to a propyl amine chain, with the amine functional group protonated to form a hydrochloride salt. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. Accurate and thorough spectral characterization is the cornerstone of ensuring the quality and integrity of this compound in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ha, Hb) | ~ 7.1 ppm and ~6.8 ppm | Doublet (d) | 2H each |

| Methoxy (-OCH₃) | ~ 3.8 ppm | Singlet (s) | 3H |

| -CH₂-NH₃⁺ | ~ 3.0 ppm | Triplet (t) or Multiplet (m) | 2H |

| Ar-CH₂- | ~ 2.6 ppm | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- | ~ 2.0 ppm | Multiplet (m) | 2H |

| -NH₃⁺ | Variable | Broad Singlet | 3H |

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons: The protons on the benzene ring appear as two distinct doublets due to the electron-donating effect of the methoxy group, which makes the ortho protons (Hb) more shielded (upfield) than the meta protons (Ha). The coupling between adjacent aromatic protons results in the doublet multiplicity.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

-

Aliphatic Protons: The methylene group adjacent to the ammonium group (-CH₂-NH₃⁺) is deshielded due to the electron-withdrawing effect of the positively charged nitrogen, causing it to appear at a downfield chemical shift. It will likely appear as a triplet due to coupling with the adjacent methylene group. The benzylic methylene group (Ar-CH₂-) is also deshielded by the aromatic ring and will appear as a triplet. The central methylene group will be a multiplet due to coupling with the two adjacent methylene groups.

-

Ammonium Protons: The protons on the nitrogen atom are often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-O (Aromatic) | ~ 158 ppm |

| C-C (Aromatic, substituted) | ~ 130 ppm |

| CH (Aromatic) | ~ 129 ppm and ~114 ppm |

| -OCH₃ | ~ 55 ppm |

| -CH₂-NH₃⁺ | ~ 40 ppm |

| Ar-CH₂- | ~ 30 ppm |

| -CH₂-CH₂-CH₂- | ~ 28 ppm |

Rationale for Chemical Shifts:

-

The carbon attached to the oxygen of the methoxy group is the most deshielded aromatic carbon.

-

The other aromatic carbons show distinct signals based on their substitution and electronic environment.

-

The aliphatic carbons are found in the upfield region of the spectrum, with the carbon attached to the electronegative nitrogen appearing at the most downfield position among them.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data and Interpretation

The key vibrational frequencies for this compound are presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| N-H Bend (-NH₃⁺) | 1600-1500 | Medium |

| C=C Stretch (Aromatic) | 1610, 1510 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1250 | Strong |

| C-N Stretch | 1180 | Medium |

Expert Insights on Spectral Features:

-

The most characteristic feature of a primary amine salt is the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is due to the N-H stretching vibrations of the -NH₃⁺ group.[1][2] This broadness is a result of hydrogen bonding.

-

The aromatic C=C stretching vibrations typically appear as a pair of bands around 1610 cm⁻¹ and 1510 cm⁻¹.

-

The strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Mass Spectral Data and Interpretation

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The free amine has a molecular weight of 165.23 g/mol .

| m/z | Proposed Fragment |

| 166.1 | [M+H]⁺ (protonated molecule of the free amine) |

| 149.1 | [M+H - NH₃]⁺ |

| 121.1 | [C₈H₉O]⁺ (p-methoxybenzyl cation) |

Mechanistic Insights into Fragmentation:

-

The base peak is often the protonated molecule of the free amine, [M+H]⁺, at m/z 166.1.

-

A common fragmentation pathway for phenethylamines involves the loss of ammonia (NH₃) from the protonated molecule.[3][4] This results in a fragment ion at m/z 149.1.

-

Another significant fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of the stable p-methoxybenzyl cation at m/z 121.1.[5]

Caption: Key fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and a combined interpretation allows for an unambiguous identification of the compound. The methodologies and interpretations presented in this guide are based on established principles and provide a robust framework for researchers and scientists working with this and similar molecules.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Theoretical Properties of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS Number: 36397-51-0). Synthesizing available chemical data, analogous structural information, and established analytical principles, this document serves as a critical resource for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical characteristics, plausible synthetic pathways, potential pharmacological relevance based on structural analogs, and robust analytical methodologies for its characterization. All information is presented with the aim of fostering a deeper understanding of this compound and enabling its effective use in research and development settings.

Introduction

This compound is a primary amine salt with a chemical structure that suggests potential applications in medicinal chemistry and materials science. The presence of a methoxy-substituted phenyl ring connected to a propyl amine chain provides a scaffold that can be readily modified to explore structure-activity relationships. While extensive research on this specific hydrochloride salt is not widely published, its constituent parts and related analogs have been the subject of various studies, offering valuable insights into its potential properties and applications. This guide aims to consolidate this information and present a thorough theoretical profile of the compound.

Physicochemical Properties

The fundamental physicochemical properties of 3-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are crucial for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 36397-51-0 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.70 g/mol | [1] |

| Free Base CAS Number | 36397-23-6 | [4] |

| Free Base Molecular Formula | C₁₀H₁₅NO | |

| Free Base Molecular Weight | 165.24 g/mol | |

| Free Base Physical Form | Liquid | |

| Free Base Purity | Typically ≥95% | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would start from 3-(4-methoxyphenyl)propan-1-ol, proceed through an intermediate with a protected amine, and conclude with deprotection and salt formation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Boc Protection and Deprotection (Analogous)

The following protocol is adapted from general procedures for the N-Boc protection of amines and subsequent deprotection.[5][6][7]

Step 1: Synthesis of N-Boc-3-(4-methoxyphenyl)propan-1-amine (Hypothetical)

-

To a solution of 3-(4-methoxyphenyl)propan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

-

If the reaction is slow, a base such as triethylamine or diisopropylethylamine (1.2 equivalents) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-methoxyphenyl)propan-1-amine.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc protected amine (1 equivalent) in a suitable solvent such as methanol, dioxane, or ethyl acetate.

-

Bubble hydrogen chloride gas through the solution at 0°C until saturation, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).[8]

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

The hydrochloride salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane and dried under vacuum to yield pure this compound.

Chemical Reactivity

The chemical behavior of 3-(4-Methoxyphenyl)propan-1-amine is primarily dictated by its two functional groups: the primary amine and the methoxy-substituted phenyl ring.[9]

-

Primary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions such as alkylation, acylation, and condensation.[9]

-

Aromatic Ring: The methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic substitution reactions, primarily at the ortho and para positions relative to the methoxy group.

Potential Pharmacological Relevance

Direct pharmacological studies on this compound are scarce in the public domain. However, the structural similarity to known psychoactive and biologically active compounds allows for informed speculation on its potential biological targets.

Structural Analogy to Monoamine Releasing Agents

The structure of 3-(4-Methoxyphenyl)propan-1-amine shares features with phenethylamine and amphetamine derivatives, which are known to interact with monoamine transporters. For instance, 3-Methoxyamphetamine (3-MA) is a monoamine releasing agent that affects serotonin, norepinephrine, and dopamine systems.[10] While the position of the methoxy group differs (meta in 3-MA versus para in the title compound), and the title compound is a propanamine rather than a 2-aminopropane, the structural resemblance suggests that 3-(4-Methoxyphenyl)propan-1-amine could exhibit some activity at monoamine transporters or receptors. It has been noted that sympathomimetic effects have occurred with 3-MA at an oral dose of 25 mg in humans.[10]

Potential as a Scaffold for Biologically Active Molecules

The core structure of 3-(4-Methoxyphenyl)propan-1-amine can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess antioxidant and anticancer activities.[11] This indicates that the 3-(4-methoxyphenyl)propylamine scaffold can be a valuable building block in drug discovery programs.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For the free base, 3-(4-methoxyphenyl)propan-1-amine, the predicted monoisotopic mass is 165.1154 Da.[12]

Table 2: Predicted m/z for Adducts of the Free Base

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.12265 |

| [M+Na]⁺ | 188.10459 |

| [M-H]⁻ | 164.10809 |

| [M+NH₄]⁺ | 183.14919 |

Data sourced from PubChemLite.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. While specific experimental spectra for the hydrochloride salt were not found, a theoretical ¹H NMR spectrum can be predicted.

Predicted ¹H NMR (in CDCl₃, shifts are approximate):

-

δ 7.1-7.2 ppm (d, 2H): Aromatic protons ortho to the propyl group.

-

δ 6.8-6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group.

-

δ 3.7-3.8 ppm (s, 3H): Methoxy group protons.

-

δ 2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the amine group.

-

δ 2.6-2.8 ppm (t, 2H): Methylene protons benzylic to the phenyl ring.

-

δ 1.9-2.1 ppm (m, 2H): Methylene protons on the central carbon of the propyl chain.

-

Amine protons (broad singlet): The chemical shift will be concentration-dependent and may be downfield due to the hydrochloride salt formation.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

Expected IR Absorptions (cm⁻¹):

-

~3000-2800: C-H stretching from the aromatic and aliphatic groups.

-

~2800-2200 (broad): N-H stretching of the ammonium salt.

-

~1610, 1510, 1460: C=C stretching of the aromatic ring.

-

~1250: C-O stretching of the aryl ether.

-

~1030: C-O stretching of the methoxy group.

-

~830: C-H out-of-plane bending for a 1,4-disubstituted aromatic ring.

The IR spectrum of the hydrochloride salt of a related compound, 4-methoxyphencyclidine, shows absorbances between 2000-2700 cm⁻¹ consistent with an amine halogen (HCl) ion-pair.[13]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

Proposed HPLC Method:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, likely around 225 nm or 275 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method would need to be optimized and validated for linearity, precision, accuracy, and robustness.[14][15]

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

The safety data sheet for the free base, 3-(4-Methoxyphenyl)propan-1-amine, indicates that it is a warning-level hazard.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with a structure that suggests potential for further investigation in various scientific fields. While direct experimental data on this specific salt is limited in the available literature, this guide provides a robust theoretical framework based on its chemical properties, analogous syntheses, potential pharmacological relevance inferred from structurally similar molecules, and established analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to design experiments, interpret results, and safely handle this compound in their scientific endeavors. Further empirical studies are warranted to fully elucidate the properties and potential applications of this compound.

References

-

MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4497. Retrieved from [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

-

MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methoxyphenyl)propan-1-amine (C10H15NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]

-

SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methoxyamphetamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxisopropamine. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

-

Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

Sources

- 1. This compound|CAS 36397-51-0|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. This compound | 36397-51-0 | LBA39751 [biosynth.com]

- 3. This compound [cymitquimica.com]

- 4. 36397-23-6|3-(4-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem [benchchem.com]

- 10. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. PubChemLite - 3-(4-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc assay method: Topics by Science.gov [science.gov]

The Strategic Role of 3-(4-Methoxyphenyl)propan-1-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(4-methoxyphenyl)propan-1-amine has emerged as a versatile and valuable scaffold. Its unique combination of a flexible propylamine chain and a metabolically stable methoxy-substituted phenyl ring offers a compelling platform for the design of potent and selective modulators of a variety of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and extensive applications of 3-(4-methoxyphenyl)propan-1-amine in medicinal chemistry. We will explore its role in the generation of diverse compound libraries, delve into key structure-activity relationships, and provide detailed experimental protocols for its synthesis and derivatization, underscoring its significance as a cornerstone in the pursuit of innovative medicines.

Introduction: The Architectural Appeal of a Privileged Scaffold

The 3-(4-methoxyphenyl)propan-1-amine core represents a privileged scaffold in medicinal chemistry, a term reserved for molecular frameworks that are recurrently found in biologically active compounds. Its value lies in the synergistic interplay of its constituent parts:

-

The 4-Methoxyphenyl Moiety: The para-methoxy substitution on the phenyl ring is a common feature in many approved drugs. This group can enhance metabolic stability by blocking a potential site of oxidation and can also improve oral bioavailability.[1] Furthermore, the methoxy group can act as a hydrogen bond acceptor, contributing to ligand-target binding interactions.[2]

-

The Propylamine Linker: The three-carbon chain provides conformational flexibility, allowing the molecule to adopt optimal orientations within a target's binding pocket. The terminal primary amine serves as a crucial handle for a wide array of chemical modifications, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties.

This guide will illuminate the practical applications of this building block, transitioning from its fundamental chemistry to its role in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.24 g/mol | |

| Appearance | Colorless oil/liquid | |

| Boiling Point | 266 °C at 760 mmHg | [3] |

| Storage | Room temperature, away from light, under inert gas | [3] |

The synthesis of 3-(4-methoxyphenyl)propan-1-amine is readily achievable through established synthetic routes. One of the most common and efficient methods involves the reduction of 3-(4-methoxyphenyl)propanamide.

Experimental Protocol: Synthesis via Amide Reduction

This protocol details the synthesis of 3-(4-methoxyphenyl)propan-1-amine from its corresponding amide precursor using lithium aluminum hydride (LAH), a potent reducing agent.

Materials:

-

3-(4-methoxyphenyl)propanamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Soxhlet extractor

-

Round-bottom flask and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus (optional)

Procedure:

-

Set up a 1-liter three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Soxhlet extractor. Ensure all glassware is thoroughly dried.

-

Place lithium aluminum hydride (0.01 mol) and anhydrous tetrahydrofuran (500 ml) into the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Place 3-(4-methoxyphenyl)propanamide (0.056 mol) in the thimble of the Soxhlet extractor.

-

Heat the flask to reflux. The continuous extraction and reaction will proceed for approximately 3 hours.[4]

-

After the reaction is complete, cool the flask in an ice bath.

-

Quenching (Caution: Exothermic Reaction!): Slowly and carefully add deionized water (3.5 ml) dropwise to the reaction mixture to quench the excess LAH.

-

Sequentially add 10% aqueous sodium hydroxide (3.5 ml) and then deionized water (10.5 ml) to the mixture.

-

Filter the resulting slurry to remove the aluminum salts.

-

Wash the filter cake with additional THF.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation, for example, using a Kugelrohr apparatus, to yield a colorless oil.[4]

dot

Caption: Synthesis of 3-(4-methoxyphenyl)propan-1-amine.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The true value of 3-(4-methoxyphenyl)propan-1-amine lies in its role as a versatile starting material for the synthesis of a wide range of biologically active compounds. The primary amine functionality allows for the straightforward introduction of various pharmacophoric groups through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation.

Central Nervous System (CNS) Agents

The 3-(4-methoxyphenyl)propan-1-amine scaffold is frequently employed in the development of agents targeting the central nervous system, particularly for neurological and psychiatric disorders.[3] Its structure bears resemblance to key neurotransmitters, making it a suitable template for designing modulators of serotonin and dopamine pathways. This has led to its use in the synthesis of potential antidepressant and anxiolytic compounds.[3]

A notable example of a closely related structure is found in the synthesis of the long-acting β2-adrenergic receptor agonist, (R,R)-formoterol. A key intermediate in its synthesis is (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, highlighting the utility of this structural motif in creating high-value pharmaceuticals.

Anticancer Agents

The incorporation of the 3-(4-methoxyphenyl)propan-1-amine moiety has been explored in the design of novel anticancer agents. For instance, derivatives incorporating this scaffold into pyrazolo[3,4-b]pyridine cores have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The primary amine of 3-(4-methoxyphenyl)propan-1-amine is the main point of diversification. Understanding the impact of different substituents on biological activity is key to rational drug design.

dot

Caption: Derivatization pathways of the core amine.

Acylation and sulfonylation of the primary amine are common strategies to introduce a variety of functional groups that can interact with specific residues in the target protein. For example, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has been reported, showcasing the ease of forming the sulfonamide linkage. While this example uses a different amine, the synthetic principle is directly applicable.

The reaction of 3-(4-methoxyphenyl)propan-1-amine with isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions and are present in numerous approved drugs, including several kinase inhibitors.

Experimental Protocol: Synthesis of an N-Aryl Urea Derivative

This protocol provides a general method for the synthesis of an N-aryl urea derivative from 3-(4-methoxyphenyl)propan-1-amine and an aryl isocyanate.

Materials:

-

3-(4-methoxyphenyl)propan-1-amine

-

Aryl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Drying tube or inert atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-methoxyphenyl)propan-1-amine (1.0 eq.) in anhydrous DCM.

-

To this stirred solution, add the aryl isocyanate (1.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl urea derivative.

Conclusion and Future Perspectives

3-(4-methoxyphenyl)propan-1-amine stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis, coupled with the versatility of its primary amine for chemical elaboration, makes it an invaluable tool for the generation of compound libraries aimed at a multitude of biological targets. The inherent features of the 4-methoxyphenyl group often bestow favorable pharmacokinetic properties on the resulting derivatives. As our understanding of disease biology deepens, the strategic deployment of well-characterized and versatile building blocks like 3-(4-methoxyphenyl)propan-1-amine will continue to be a cornerstone of successful drug discovery campaigns. Future research will undoubtedly uncover new applications for this remarkable scaffold in the development of the next generation of therapeutics.

References

-

Arora, P., Arora, V., Lamba, H.S., & Wadhwa, D. (2012). Importance of heterocyclic chemistry: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2947-2954. [Link]

-

MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link][3]

-

PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link][4]

-

MDPI. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link][1]

-

MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

-

PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

-

MDPI. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link][1]

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 3. PubChemLite - 3-(4-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]